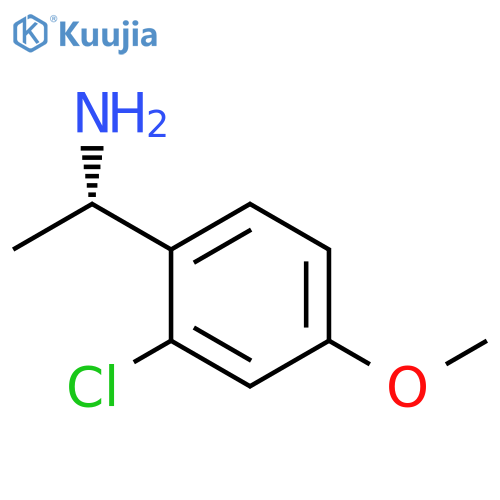

Cas no 1213525-36-0 ((1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE)

(1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE

- (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine

-

- インチ: 1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1

- InChIKey: JIGCEWSKWRTWIN-LURJTMIESA-N

- ほほえんだ: N[C@H](C1=CC=C(OC)C=C1Cl)C

(1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963566-1.0g |

(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine |

1213525-36-0 | 1g |

$0.0 | 2023-05-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761491-1g |

(s)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine |

1213525-36-0 | 98% | 1g |

¥7837.00 | 2024-08-09 |

(1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE 関連文献

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

(1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINEに関する追加情報

Chemical Profile of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE and CAS No. 1213525-36-0

Compound (1S)-1-(2-CHLORO-4-METHOXYPHENYLETHYLAMINE) is a significant molecule in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. With the CAS number CAS NO. 1213525-36-0, this compound has been extensively studied for its potential applications in drug development and medicinal chemistry.

The structural motif of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE consists of a phenyl ring substituted with both chloro and methoxy groups, which are key pharmacophoric elements. These substituents contribute to the compound's reactivity and its interaction with biological targets, making it a promising candidate for further investigation. The stereochemistry of the amine group, specifically the (1S) configuration, is another critical feature that influences its pharmacological properties.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE has emerged as a compound of interest in this context, particularly due to its ability to modulate various biological pathways. Studies have shown that this molecule can interact with enzymes and receptors involved in pain perception, inflammation, and neurotransmission, suggesting its potential as an analgesic or anti-inflammatory agent.

One of the most compelling aspects of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE is its role in the synthesis of more complex pharmacological entities. Researchers have leveraged its structural features to develop derivatives that exhibit enhanced pharmacological activity. For instance, modifications to the phenyl ring or the amine group have led to compounds with improved binding affinity and selectivity for specific targets. This underscores the importance of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE as a building block in medicinal chemistry.

The compound's potential is further highlighted by its involvement in preclinical studies aimed at evaluating its therapeutic efficacy. In vitro assays have demonstrated that (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE can inhibit the activity of certain enzymes associated with chronic inflammatory diseases. Additionally, animal models have shown promising results regarding its ability to alleviate pain without causing significant side effects. These findings are particularly encouraging given the growing demand for safer and more effective treatments for such conditions.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These simulations have helped researchers predict the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing its potential as a drug candidate.

The synthesis of (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE presents unique challenges due to its complex structural features. However, recent advancements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic transformations have been employed to achieve high yields and enantiopurity, which are essential for pharmaceutical applications.

Future research directions for (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE include exploring its mechanism of action in greater detail. Understanding how this compound exerts its effects at the cellular level will provide valuable insights into its therapeutic potential and help guide the development of novel derivatives with improved properties. Additionally, investigating its interactions with other biological targets may uncover new avenues for treating various diseases.

The growing interest in (1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE underscores its significance as a chemical entity with broad applications in pharmaceutical research. As our understanding of its properties and potential continues to expand, it is likely that this compound will play an increasingly important role in the development of next-generation therapeutics.

1213525-36-0 ((1S)-1-(2-CHLORO-4-METHOXYPHENYL)ETHYLAMINE) 関連製品

- 1807247-84-2(Ethyl 4-chloro-3-cyano-5-(trifluoromethoxy)phenylacetate)

- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)

- 1021090-31-2(N-{6-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide)

- 106-74-1(2-Ethoxyethyl acrylate)

- 1361545-08-5(4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine)

- 28357-78-0(1-Propene, 1,3-dibromo-2-methyl-, (E)-)

- 2228600-18-6(1-(3-ethoxy-2-hydroxyphenyl)ethane-1,2-diol)

- 1955493-74-9(1-Ethyl-5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride)

- 2137825-21-7(Rac-(3r,4r)-4-ethoxyoxan-3-amine)

- 2172124-52-4(6-chloro-2-pentylquinazoline-4-carboxylic acid)